10β-Hydroxyl Dextrorphan 3-O-β-D-Glucuronide
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Description
10β-Hydroxyl Dextrorphan 3-O-β-D-Glucuronide is a metabolite of Dextrorphan.
Scientific Research Applications
Pharmacokinetics and Metabolism
A study by Corado et al. (2017) investigated the pharmacokinetics of dextromethorphan and its metabolites, including hydroxylated forms of dextrorphan, in horses. It found that dextromethorphan is metabolized into more potent compounds like dextrorphan, highlighting the significance of these metabolites in pharmacological studies (Corado, McKemie, & Knych, 2017).
Neuropharmacology
Franklin and Murray (1992) explored the binding of [3H]dextrorphan in rat brain membranes. Their research suggests that dextrorphan predominantly labels a high-affinity site on the activated state of the NMDA receptor-channel complex, indicating its potential role in neuropharmacological research (Franklin & Murray, 1992).
Enzymatic Activity and Genetic Polymorphism
Chládek et al. (2000) used dextromethorphan and its metabolites, including dextrorphan, to assess the activity of cytochrome P450 2D6 (CYP2D6) in human subjects. This study highlights the use of these compounds in evaluating genetic polymorphisms affecting drug metabolism (Chládek, Zimová, Beránek, & Martínková, 2000).
Analytical Methods in Pharmacokinetics
Calleri et al. (2004) developed an immobilized enzyme reactor based on beta-glucuronidase for determining the urinary molar ratios of dextromethorphan and dextrorphan. This method is crucial for assessing CYP2D6 metabolic activity, demonstrating the application of dextrorphan in analytical methodologies (Calleri, Marrubini, Massolini, Lubda, De Fazio, Furlanetto, Wainer, Manzo, & Caccialanza, 2004).
properties
CAS RN |
1399983-86-8 |
---|---|
Molecular Formula |
C₂₃H₃₁NO₈ |
Molecular Weight |
449.49 |
synonyms |
9α,13α,14α)-10β-Hydroxy-17-methylmorphinan-3-yl β-D-Glucopyranosiduronic Acid |
Origin of Product |
United States |
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